3-Bromo-5-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
Overview
Description
3-Bromo-5-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is a complex organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of bromine, nitro, and trimethylsilyl groups in this compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole typically involves multiple steps, starting from commercially available precursors One common method involves the nitration of 1H-indazole to introduce the nitro group, followed by bromination to add the bromine atom at the desired position
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Substitution: The trimethylsilyl group can be replaced by other functional groups through silylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-amino-5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole, while substitution of the bromine atom can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Bromo-5-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The bromine atom and trimethylsilyl group can also influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-nitro-1H-indazole: Lacks the trimethylsilyl group, making it less versatile in chemical reactions.
5-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole: Lacks the bromine atom, which affects its reactivity and biological activity.
3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole: Lacks the nitro group, reducing its potential for bioreduction and interaction with biological targets.
Uniqueness
The presence of all three functional groups (bromine, nitro, and trimethylsilyl) in 3-Bromo-5-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole makes it unique and highly versatile for various chemical and biological applications. This combination of functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(3-bromo-5-nitroindazol-1-yl)methoxy]ethyl-trimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O3Si/c1-21(2,3)7-6-20-9-16-12-5-4-10(17(18)19)8-11(12)13(14)15-16/h4-5,8H,6-7,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYVROYROYOWJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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